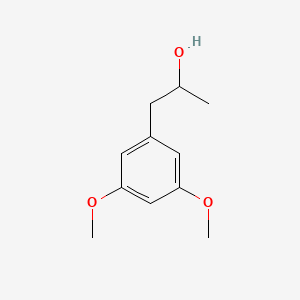

1-(3,5-Dimethoxyphenyl)propan-2-ol

Description

General Context and Significance of Aromatic Propanols in Organic and Synthetic Chemistry

Aromatic propanols, a class of organic compounds characterized by a hydroxyl group attached to a propyl chain which is in turn bonded to an aromatic ring, are of considerable importance in organic and synthetic chemistry. These structures serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the hydroxyl group allows for a variety of chemical transformations, such as oxidation to ketones, esterification, and etherification.

The phenylpropanoid pathway in plants produces a vast array of natural products with diverse physiological roles. rsc.org The core structure of these compounds often undergoes enzymatic modifications to yield a wide range of biologically active molecules. In synthetic chemistry, aromatic propanols are key intermediates. For instance, they can be used in the synthesis of substituted styrenes, which are important monomers for polymer production. Furthermore, the chiral nature of many aromatic propanols, where the hydroxyl group is attached to a stereocenter, makes them valuable precursors in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule.

Historical Perspectives on the Academic Investigation of Dimethoxyphenylpropanol Analogues

The academic investigation of dimethoxyphenylpropanol analogues has a rich history, often intertwined with the study of natural products and medicinal chemistry. For example, papaverine (B1678415), an isoquinoline (B145761) alkaloid containing a dimethoxyphenyl moiety, has long been known for its vasodilator and smooth muscle relaxant properties. nih.gov The structural similarities between papaverine and synthetic dimethoxyphenylpropanol derivatives have spurred research into the latter's potential biological activities.

The synthesis of various dimethoxyphenylpropanone and propanol (B110389) derivatives has been a subject of interest for chemists exploring new synthetic methodologies and creating libraries of compounds for biological screening. Research has been conducted on the synthesis of related compounds such as 1-(3,4-dimethoxyphenyl)propan-1-one, which was isolated from the stems of Trigonostemon xyphophylloides, a plant used in folk medicine. nih.gov The synthesis of various isomers, such as 1-(2,5-dimethoxyphenyl)propan-2-one, has been achieved through methods like Friedel-Crafts acylation. These synthetic efforts have provided a foundation for the preparation of a wide array of dimethoxyphenylpropanol analogues, allowing for the systematic investigation of their structure-activity relationships.

Overview of Current Research Landscape and Future Directions for 1-(3,5-Dimethoxyphenyl)propan-2-ol Studies

Direct research focused exclusively on this compound is somewhat limited. However, its immediate precursor, 1-(3,5-dimethoxyphenyl)propan-2-one (B97580), has been the subject of in silico studies suggesting potential spasmolytic effects. smolecule.com The primary route to synthesizing this compound is through the reduction of this ketone, a reaction that converts the ketone into a chiral secondary alcohol. smolecule.com

The future research directions for this compound are likely to be in its application as a chiral building block in organic synthesis. The presence of a stereocenter at the alcohol position makes it a valuable intermediate for the synthesis of enantiomerically pure compounds. This is particularly relevant in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. For example, it could be used in the synthesis of analogues of known biologically active molecules, where the specific 3,5-dimethoxy substitution pattern could modulate the compound's properties.

Further research is needed to fully explore the synthetic utility and potential biological profile of this compound. This would involve the development of efficient and stereoselective methods for its synthesis and its subsequent use in the preparation of novel and complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₆O₃ | 196.24 | Not available |

| 1-(3,5-Dimethoxyphenyl)propan-2-one | C₁₁H₁₄O₃ | 194.23 | 18917-77-6 |

| 1-(3,5-Dimethoxyphenyl)propan-1-ol | C₁₁H₁₆O₃ | 196.24 | 203912-55-4 |

| 2-(3,5-Dimethoxyphenyl)propan-2-ol | C₁₁H₁₆O₃ | 196.25 | 39507-96-5 |

Data sourced from various chemical databases and supplier information.

Table 2: Spectroscopic Data for a Representative Dimethoxyphenylpropanol Analogue

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ 7.36−7.27 (m, 5H), 6.80−6.72 (m, 3H), 4.70-4.67 (m, 1H), 3.86 (s, 6H), 2.75−2.59 (m, 2H), 2.17−1.97 (m, 2H), 1.91 (s, 1H) |

| IR (cm⁻¹) | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches. |

Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound, a secondary alcohol, involves the strategic construction of its three-carbon backbone and the functionalization of the aromatic ring. The primary approaches focus on creating the propan-2-ol structure, often starting from its corresponding ketone precursor, 1-(3,5-dimethoxyphenyl)propan-2-one. Methodologies include the reduction of this ketone, synthesis from propargyl intermediates, and the ring-opening of epoxide precursors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1-(3,5-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H16O3/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8,12H,4H2,1-3H3 |

InChI Key |

YABKTQBEXIKHLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)OC)OC)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 1 3,5 Dimethoxyphenyl Propan 2 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a key site for chemical reactions, including oxidation, esterification, and etherification.

Oxidation Reactions to Ketones

The secondary alcohol of 1-(3,5-dimethoxyphenyl)propan-2-ol can be oxidized to form the corresponding ketone, 1-(3,5-dimethoxyphenyl)propan-2-one (B97580). libretexts.orgchemguide.co.uklibretexts.org This transformation is a fundamental reaction in organic chemistry. libretexts.org A variety of oxidizing agents can be employed for this purpose. organic-chemistry.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromic acid (H₂CrO₄): Often prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid, this reagent is a strong oxidizing agent. libretexts.org

Pyridinium chlorochromate (PCC): A milder alternative to chromic acid, PCC can effectively oxidize secondary alcohols to ketones. libretexts.org

Sodium or potassium dichromate(VI) solution acidified with dilute sulfuric acid: When heated with a secondary alcohol, this solution will oxidize it to a ketone. chemguide.co.uklibretexts.org The orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. chemguide.co.uk

o-Iodoxybenzoic acid (IBX): This reagent can selectively oxidize secondary alcohols to ketones at room temperature. google.com

The general reaction for the oxidation of a secondary alcohol to a ketone involves the removal of the hydrogen from the -OH group and a hydrogen from the carbon atom attached to the -OH group. libretexts.org

Table 1: Oxidation of Secondary Alcohols

| Oxidizing Agent | Product | Reference |

|---|---|---|

| Chromic acid (H₂CrO₄) | Ketone | libretexts.org |

| Pyridinium chlorochromate (PCC) | Ketone | libretexts.org |

| Acidified Potassium Dichromate(VI) | Ketone | chemguide.co.uklibretexts.org |

| o-Iodoxybenzoic acid (IBX) | Ketone | google.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. nih.govyoutube.com This reaction typically involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. youtube.com A one-pot protocol using triphenylphosphine (B44618) dibromide has also been reported for the conversion of carboxylic acids to their esters in the presence of an alcohol. nih.gov

Etherification, the formation of an ether, can also occur at the secondary alcohol. For instance, the reaction of 1,2-epoxy-3-m-tolyloxypropane with 3,4-dimethoxyphenethylamine (B193588) results in the formation of an ether linkage at the 2-propanol position. google.com

Nucleophilic and Electrophilic Reactivity of the Hydroxyl Group

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it nucleophilic. This nucleophilicity is fundamental to its reactivity in esterification and etherification reactions, where it attacks an electrophilic carbon atom.

Conversely, the hydrogen atom of the hydroxyl group is electrophilic and can be abstracted by a base. This is the initial step in many oxidation reactions where an alkoxide ion is formed. libretexts.org

Transformations of the Dimethoxyphenyl Moiety

The 3,5-dimethoxyphenyl group also participates in a range of chemical reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The two methoxy (B1213986) groups on the phenyl ring are activating groups, meaning they increase the rate of reaction compared to benzene. libretexts.org They are also ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org However, since the positions ortho to the methoxy groups are also the positions meta to the propan-2-ol substituent, and the para position is occupied, the substitution pattern can be complex. The electron-donating nature of the methoxy groups stabilizes the cationic intermediate formed during the substitution. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration

Halogenation

Sulfonation

Friedel-Crafts alkylation and acylation wikipedia.org

Modifications and Cleavage of Methoxy Groups

The methoxy groups on the phenyl ring can be cleaved under certain conditions to form hydroxyl groups. This demethylation can sometimes occur as a side reaction during other transformations. For example, a Friedel-Crafts reaction on 2,6-dimethoxyphenol (B48157) in the presence of aluminum chloride at elevated temperatures can lead to the selective cleavage of one of the methoxy groups. researchgate.net

Formation of Complex Derivatives and Conjugates

The transformation of this compound into more complex molecules is a subject of significant chemical interest. These transformations primarily involve the modification of the secondary alcohol group, paving the way for the creation of derivatives such as amides and other amino-alcohol variants. These derivatization studies are crucial for exploring the potential applications of the core molecular scaffold.

The formation of amide bonds is a cornerstone of organic synthesis, frequently utilized in the preparation of pharmaceuticals and other biologically active molecules. researchgate.net Amide derivatives of this compound are synthesized by first converting the alcohol functionality into an amine, yielding an amino propanol (B110389) intermediate as discussed in the subsequent section. This amine can then be coupled with a carboxylic acid or its activated form. researchgate.net

The general strategy for this amide coupling involves the reaction of the amino propanol with a carboxylic acid in the presence of a coupling reagent. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A wide array of coupling reagents can be employed, including carbodiimides, phosphonium (B103445) salts, and uronium salts, often in combination with additives that suppress side reactions and improve yields. researchgate.netrug.nl The choice of solvent is also critical, with alternatives to traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide being actively explored to improve the environmental profile of the reaction. rsc.org

A representative, generalized reaction for the synthesis of an amide derivative is shown below:

Interactive Table 1: Representative Conditions for Amide Coupling

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Product |

|---|---|---|---|---|

| (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol | Carboxylic Acid (R-COOH) | EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) | Chloroform (B151607) (CHCl₃) | N-((1R,2S)-1-(3,5-dimethoxyphenyl)-2-hydroxypropyl)amide |

Note: This table represents generalized conditions based on common amide coupling procedures. rug.nlnih.gov The specific R-group on the carboxylic acid can be varied to produce a library of different amide derivatives.

A key functional group interconversion involving this compound is its transformation into the corresponding amino propanol. This conversion is a critical step, as the resulting amine serves as a versatile handle for further derivatization, including the amide synthesis described previously. The existence of derivatives such as (1R,2S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol highlights this synthetic pathway. bldpharm.com

While various methods exist for converting alcohols to amines, a common laboratory-scale route involves a multi-step sequence:

Oxidation: The secondary alcohol of this compound is first oxidized to the corresponding ketone, 1-(3,5-dimethoxyphenyl)propan-2-one.

Oximation: The ketone is then reacted with hydroxylamine (B1172632) to form an oxime, 1-(3,5-dimethoxyphenyl)propan-2-one oxime.

Reduction: Finally, the oxime is reduced to the desired amine, yielding 1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol. Various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, can be used for this step. vanderbilt.edu

This sequence allows for the strategic introduction of a nitrogen atom at the C1 position, creating a valuable intermediate for more complex molecular architectures. documentsdelivered.com The synthesis of related amino propanols, which are important building blocks, has been explored in various contexts. google.comgoogleapis.comresearchgate.net

Interactive Table 2: Proposed Synthetic Pathway for Amino Propanol Formation

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | This compound | PCC (Pyridinium chlorochromate) or other mild oxidizing agent | 1-(3,5-Dimethoxyphenyl)propan-2-one |

| 2. Oximation | 1-(3,5-Dimethoxyphenyl)propan-2-one | Hydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., Pyridine) | 1-(3,5-Dimethoxyphenyl)propan-2-one oxime |

Stereochemistry and Stereoisomeric Analysis of 1 3,5 Dimethoxyphenyl Propan 2 Ol

Identification of Chiral Centers and Potential Stereoisomers

The molecular structure of 1-(3,5-Dimethoxyphenyl)propan-2-ol contains a single chiral center, which is a carbon atom bonded to four different substituent groups. In this specific molecule, the chiral center is the carbon atom at the second position of the propanol (B110389) chain (C2). This carbon is attached to:

A hydroxyl (-OH) group

A hydrogen (-H) atom

A methyl (-CH3) group

A (3,5-dimethoxybenzyl) (-CH2-C6H3(OCH3)2) group

The presence of this single chiral center means that this compound can exist as two distinct stereoisomers that are non-superimposable mirror images of each other. These are known as enantiomers. The total number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. nih.gov For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.

These enantiomers are designated as (R)-1-(3,5-Dimethoxyphenyl)propan-2-ol and (S)-1-(3,5-Dimethoxyphenyl)propan-2-ol, according to the Cahn-Ingold-Prelog priority rules. Enantiomers share the same physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, with one enantiomer rotating it in the clockwise direction (dextrorotatory, (+)) and the other in the counter-clockwise direction (levorotatory, (-)). They can also exhibit different biological activities and interactions with other chiral molecules.

Enantiomeric Resolution Techniques

The separation of a racemic mixture (a mixture containing equal amounts of both enantiomers) of this compound into its individual enantiomers is a critical process in stereochemistry, known as enantiomeric resolution. wikipedia.org Several techniques can be employed for this purpose.

Chiral Chromatography (e.g., High-Performance Liquid Chromatography with Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. mdpi.com In this technique, the racemic mixture of this compound would be passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

The choice of the chiral stationary phase is crucial for achieving successful separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or synthetic chiral polymers. For a compound like this compound, a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), could be a suitable choice, often used with a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution

| Parameter | Example Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This table provides an illustrative example of typical HPLC conditions and does not represent actual experimental data for this compound.

Diastereomeric Salt Formation and Crystallization

Another classic method for resolving enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic mixture of this compound, which is an alcohol and thus weakly acidic, with a chiral resolving agent that is a base. Alternatively, the hydroxyl group could be derivatized to a more acidic functional group. A more common approach for alcohols is to use a chiral acid to form diastereomeric esters.

For instance, the racemic alcohol could be reacted with an enantiomerically pure chiral acid, such as (R)-mandelic acid or (S)-camphorsulfonic acid, in the presence of a coupling agent. This reaction produces a mixture of two diastereomeric esters. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomers are separated, the original enantiomers of this compound can be recovered by hydrolyzing the ester linkage.

Determination of Absolute Configuration

Once the enantiomers have been separated, it is essential to determine their absolute configuration, i.e., whether they are the (R) or (S) isomer.

X-ray Crystallography for Chiral Molecules

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires that the enantiomer can be grown into a suitable single crystal. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise three-dimensional arrangement of atoms in the molecule.

For this method to be applied to an enantiomer of this compound, a high-quality crystal of the pure enantiomer would be required. The resulting crystallographic data would provide the exact spatial coordinates of each atom, unequivocally establishing its (R) or (S) configuration.

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral Nuclear Magnetic Resonance Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, NMR can be used to determine the enantiomeric purity and, in some cases, the absolute configuration.

When a racemic mixture of this compound is analyzed by standard ¹H NMR, the spectra of the two enantiomers are identical. However, in the presence of a chiral shift reagent, such as a europium complex like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the enantiomers form diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The protons near the chiral center will show the most significant separation in their chemical shifts.

Furthermore, advanced NMR techniques, such as the formation of diastereomeric derivatives (e.g., Mosher's esters), can be used to deduce the absolute configuration by analyzing the changes in the chemical shifts of the protons near the newly formed chiral auxiliary center.

The specific reactivity and transformations of the stereoisomers of this compound are not extensively documented in readily available scientific literature. While this compound is utilized as a precursor in the synthesis of other molecules, detailed studies focusing on the differential reactivity of its enantiomers or diastereomers are limited.

General principles of stereochemistry suggest that the (R)- and (S)-enantiomers of this compound would exhibit identical reactivity with achiral reagents. However, their interactions with chiral reagents, catalysts, or biological systems, such as enzymes, are expected to differ. This differential reactivity forms the basis for stereoselective transformations, including kinetic resolutions.

Although specific data for this compound is not available, analogous racemic secondary alcohols are often resolved through enzymatic acylation. In such processes, a lipase (B570770) enzyme selectively catalyzes the acylation of one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. The efficiency of such resolutions is determined by factors like the choice of lipase, acyl donor, and reaction solvent.

Furthermore, the stereocenter at the second carbon of the propane (B168953) chain can influence the stereochemical outcome of reactions at adjacent positions, a concept known as diastereoselectivity. For instance, the formation of a new stereocenter through a reaction at the benzylic position could proceed with different rates and yield different diastereomeric ratios depending on the configuration of the C-2 hydroxyl group.

Advanced Spectroscopic Characterization Methodologies for 1 3,5 Dimethoxyphenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural verification of 1-(3,5-Dimethoxyphenyl)propan-2-ol. These one-dimensional techniques provide information on the chemical environment of each unique proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present. The aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) group protons, the methine proton of the propan-2-ol side chain, the methylene (B1212753) protons, and the methyl protons all resonate at characteristic chemical shifts. The integration of these signals provides the ratio of protons in each unique environment, further confirming the structure.

Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, distinct peaks are observed for the aromatic carbons, the methoxy carbons, and the carbons of the propan-2-ol side chain. The chemical shifts of these carbons are indicative of their electronic environment. For instance, carbons bonded to oxygen atoms (the aromatic carbons attached to the methoxy groups and the carbon bearing the hydroxyl group) are deshielded and appear at higher chemical shifts (downfield). In contrast, the aliphatic carbons of the propyl chain appear at lower chemical shifts (upfield). Standard NMR solvents, such as deuterated chloroform (B151607) (CDCl₃), are commonly used, and chemical shifts are reported relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data and should be used for illustrative purposes. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (C2', C6') | 6.3 - 6.5 | 98 - 100 |

| Aromatic CH (C4') | 6.2 - 6.4 | 105 - 107 |

| Methoxy (-OCH₃) | 3.7 - 3.9 | 55 - 57 |

| Methine (CH-OH) | 3.9 - 4.2 | 70 - 73 |

| Methylene (-CH₂-) | 2.6 - 2.8 | 45 - 48 |

| Methyl (-CH₃) | 1.1 - 1.3 | 22 - 25 |

| Aromatic C-O (C3', C5') | - | 160 - 162 |

| Aromatic C-C (C1') | - | 142 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further elucidate the complex structure and connectivity of this compound, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net These techniques provide correlational data that is not available in 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.educreative-biostructure.com In the COSY spectrum of this compound, cross-peaks would be observed between the methine proton (CH-OH) and the adjacent methylene protons (-CH₂-), as well as between the methylene protons and the terminal methyl protons (-CH₃). This confirms the propan-2-ol side chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in an HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is directly attached. This allows for unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH and ³JCH). creative-biostructure.comyoutube.com HMBC is crucial for connecting different structural fragments. For instance, it would show correlations between the methylene protons of the side chain and the aromatic carbon C1', confirming the attachment of the propyl chain to the phenyl ring. It would also show correlations between the methoxy protons and the aromatic carbons C3' and C5'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining the preferred conformation of the molecule. For example, NOESY could reveal through-space interactions between the methoxy protons and the aromatic protons at the C2' and C6' positions.

Advanced NMR Experiments for Conformational and Dynamic Studies

Beyond basic structural elucidation, advanced NMR experiments can probe the conformational preferences and dynamic behavior of this compound. Techniques such as rotating-frame Overhauser effect spectroscopy (ROESY) can be used to study molecules with intermediate tumbling rates. Furthermore, variable temperature (VT) NMR studies can provide insights into conformational changes and restricted bond rotations by observing how the NMR spectra change with temperature.

Mass Spectrometry (MS) Techniques for Molecular Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound. The experimentally determined exact mass can be compared to the calculated exact mass for the proposed formula (C₁₁H₁₆O₃), providing strong evidence for its elemental composition. ucdavis.edu

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₃ |

| Calculated Exact Mass | 196.10994 u |

| Observed Exact Mass (Illustrative) | 196.1098 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. youtube.com This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern of this compound would be expected to show characteristic losses. For example, the loss of a water molecule (H₂O) from the parent ion is a common fragmentation pathway for alcohols. Another likely fragmentation would be the cleavage of the bond between the first and second carbon of the propyl chain, leading to the formation of a stable benzylic cation. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. rsc.orgnih.gov

Table 3: Potential MS/MS Fragmentation of this compound This table illustrates potential fragmentation pathways and is for informational purposes. Actual fragmentation patterns may vary depending on the ionization method and collision energy.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 197.1172 ([M+H]⁺) | 179.1066 ([M+H-H₂O]⁺) | H₂O | Ion resulting from dehydration |

| 197.1172 ([M+H]⁺) | 151.0753 | C₃H₆O | 3,5-Dimethoxybenzyl cation |

| 197.1172 ([M+H]⁺) | 45.0334 | C₈H₉O₂ | Propan-2-ol fragment ion |

While general principles of these analytical techniques are well-established, and data exists for structurally related molecules, the strict requirement to focus solely on this compound prevents the use of analogous information. Generating an article without specific, verifiable data would not meet the standards of scientific accuracy and would violate the core instructions of the request.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS), and X-ray Diffraction (XRD) of this compound at this time.

To fulfill this request accurately, access to proprietary databases or the undertaking of new experimental analysis on this compound would be required.

Computational Chemistry and Theoretical Investigations of 1 3,5 Dimethoxyphenyl Propan 2 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on the three-dimensional structure of molecules and their dynamic behavior. For a flexible molecule such as 1-(3,5-Dimethoxyphenyl)propan-2-ol, understanding its preferred shapes, or conformations, is crucial as these can dictate its physical properties and biological interactions.

The structure of this compound is not static; rotation can occur around several single bonds, particularly the C-C bonds of the propanol (B110389) side chain and the C-O bonds of the methoxy (B1213986) groups. Each rotational arrangement, or conformer, possesses a specific potential energy. Conformational analysis aims to identify the geometries that correspond to energy minima on the potential energy surface.

Energy minimization is a computational process that adjusts the geometry of a molecule to find a stable conformation with the lowest possible energy. For this compound, this involves systematically rotating the key bonds and calculating the energy of each resulting structure. The process helps to identify the most stable conformers where steric hindrance and electronic repulsions are minimized. For instance, the spatial relationship between the bulky dimethoxyphenyl group and the hydroxyl group of the propanol chain is a key determinant of conformational stability. The most stable conformations will likely arrange these groups to minimize repulsive interactions. sapub.org

By plotting the energy as a function of bond rotation angles, a conformational landscape can be generated. This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers that must be overcome for the molecule to transition between them.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

This table illustrates a hypothetical energy landscape for the molecule, showing how the rotation around the C1-C2 bond of the propanol side chain might influence the relative stability of different conformers. The dihedral angle is defined by the phenyl ring, C1, C2, and the oxygen of the hydroxyl group.

| Conformer | Key Dihedral Angle (Phenyl-C1-C2-OH) | Hypothetical Relative Energy (kcal/mol) | Stability Rank |

| A | ~60° (gauche) | 0.00 | Most Stable |

| B | ~180° (anti) | 0.75 | Stable |

| C | ~120° (eclipsed) | 4.50 | Unstable (Transition State) |

| D | ~0° (eclipsed) | 5.20 | Least Stable (Transition State) |

While energy minimization identifies static, low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations calculate the forces between atoms and use Newton's laws of motion to simulate their movements, offering a dynamic picture of conformational flexibility.

For this compound, an MD simulation could be run to observe how the molecule flexes, bends, and rotates at a given temperature. This is particularly useful for understanding how the molecule might behave in solution or when approaching a biological target. Key metrics from MD simulations include the root-mean-square deviation (RMSD), which tracks how much the molecule's structure deviates from its initial state, and the root-mean-square fluctuation (RMSF), which identifies the most flexible regions of the molecule. nih.gov Such simulations can reveal the dominant conformations present at equilibrium and the timescales of transitions between them. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods provide a more fundamental understanding of bonding, reactivity, and energetics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size. Functionals such as B3LYP and PBE, often paired with basis sets like 6-311G(d,p) or cc-pVDZ, are commonly employed to optimize molecular geometries and predict electronic properties. nih.govnih.govmdpi.com

For this compound, DFT can be used to calculate several key descriptors of reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. mdpi.com It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating these are sites for electrophilic attack or hydrogen bond acceptance. nih.govmdpi.com

Interactive Table: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

Calculations performed at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Electron-donating ability | -5.8 eV |

| LUMO Energy | Electron-accepting ability | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Kinetic stability / Reactivity | 5.3 eV |

| Chemical Hardness (η) | Resistance to charge transfer | 2.65 eV |

| Electrophilicity Index (ω) | Propensity to act as an electrophile | 1.45 eV |

Ab initio (Latin for "from the beginning") methods are quantum calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical data. scirp.org Methods like Hartree-Fock (HF), often used with basis sets such as 6-311G, can provide valuable insights, although they are often refined by more advanced techniques. scirp.orgscirp.org

A primary application of these methods for this compound is the prediction of spectroscopic properties. After obtaining an optimized molecular geometry, it is possible to calculate:

Vibrational Frequencies: These calculations predict the positions of absorption bands in the infrared (IR) spectrum, corresponding to the molecule's vibrational modes (e.g., O-H stretch, C-O stretch, aromatic C-H bend).

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

These predicted spectra can be compared with experimental data to confirm the molecule's structure or to validate the accuracy of the computational method used.

Quantum chemistry is essential for calculating energetic parameters that are difficult to measure experimentally. A key parameter for a molecule containing a hydroxyl group is the Bond Dissociation Enthalpy (BDE). The BDE is the standard enthalpy change required to break a specific bond via homolysis, where the electrons of the bond are split evenly between the two resulting fragments. wikipedia.org

For this compound, the BDE of the O-H bond in the alcohol group is of particular interest, as it relates to the compound's potential as an antioxidant. A lower O-H BDE indicates that the hydrogen atom can be more easily donated to neutralize a free radical. The calculation involves determining the energies of the parent molecule and the resulting radicals (the phenoxyl-type radical and a hydrogen atom) using high-level ab initio or DFT methods. nih.gov The BDE is then the difference between the sum of the products' enthalpies and the reactant's enthalpy. nih.govucsb.edu For context, the experimentally determined O-H BDE for phenol (B47542) is in the range of 85.8–91.0 kcal/mol. wikipedia.org The electron-donating methoxy groups on the phenyl ring would be expected to influence this value.

Interactive Table: Hypothetical Calculated Bond Dissociation Enthalpies (BDE) for this compound

| Bond | Bond Type | Hypothetical Calculated BDE (kcal/mol) |

| O-H | Phenolic Alcohol | 84.5 |

| Cα-Cβ | Propanol Side Chain | 98.2 |

| C-H (benzyl) | Hydrogen on carbon adjacent to ring | 87.9 |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For this compound, while direct computational studies are not extensively available in the public domain, we can infer likely reaction pathways and mechanistic details by examining computational investigations of analogous compounds, particularly other secondary benzylic alcohols.

Transition State Characterization and Reaction Pathways

The reactivity of this compound is primarily centered around the secondary alcohol functional group and its benzylic position. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions such as oxidation and dehydration. These calculations help in identifying the structures of transition states, intermediates, and products, thereby providing a step-by-step understanding of the reaction mechanism.

Oxidation of Secondary Benzylic Alcohols:

The oxidation of secondary alcohols to ketones is a fundamental transformation. Computational studies on the oxidation of benzylic alcohols have explored various mechanisms, including those involving metal-based catalysts and metal-free systems. For instance, the aerobic oxidation of benzyl (B1604629) alcohol catalyzed by a Ruthenium/TEMPO system has been investigated. acs.org Such studies often propose a hydridometal mechanism. Computational modeling of the oxidation of benzyl alcohol on Pd-Zn/TiO2 catalysts has also been performed to understand the influence of catalyst composition on activity and selectivity by comparing the adsorption energies of the alcohol and its oxidation products on different catalyst surfaces. nih.gov

A plausible reaction pathway for the oxidation of a secondary benzylic alcohol, analogous to this compound, involves the formation of an alkoxy-metal intermediate followed by a rate-determining C-H bond cleavage at the carbinol carbon via a transition state. DFT calculations can be used to determine the geometry and energy of this transition state.

Dehydration of Benzylic Alcohols:

Another potential reaction pathway for this compound is acid-catalyzed dehydration to form an alkene. Computational studies on the dehydration of benzylic alcohols, for instance in phosphonium (B103445) ionic liquids, have been conducted. mun.cadntb.gov.ua These studies can elucidate the role of the solvent or catalyst in stabilizing the carbocation intermediate that is typically formed in such reactions. The presence of electron-donating methoxy groups on the phenyl ring of this compound would be expected to stabilize a benzylic carbocation, thus influencing the reaction pathway and energetics.

A representative computational study on a related reaction is the dehydration of 4-methoxybenzyl alcohol, which proceeds via a first-order reaction with respect to the alcohol. mun.ca The reaction progress can be monitored and the kinetics analyzed through computational modeling.

| Reaction Type | Analogous Compound Studied | Computational Method | Key Findings |

| Aerobic Oxidation | Benzyl alcohol | DFT | Elucidation of a hydridometal mechanism with a Ru/TEMPO catalyst. acs.org |

| Catalytic Oxidation | Benzyl alcohol | DFT | Comparison of adsorption energies on Pd-Zn/TiO2 surfaces to explain catalyst activity. nih.gov |

| Dehydration | 4-Methoxybenzyl alcohol | Not specified | First-order kinetics with respect to the alcohol in phosphonium ionic liquids. mun.ca |

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. youtube.com It is defined as the ratio of the rate constant of a reaction with a lighter isotope (usually hydrogen, kH) to that with a heavier isotope (usually deuterium, kD). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step.

For the oxidation of this compound, a significant primary KIE would be expected if the C-H bond at the secondary alcohol carbon is cleaved in the rate-limiting step. Experimental and computational studies on analogous systems support this. For example, the oxidation of benzyl alcohols with various oxidizing agents has been shown to exhibit substantial primary KIEs.

In a study on the oxidation of benzyl alcohols catalyzed by a manganese complex, a primary KIE of approximately 3.5 was observed, indicating that the C-H bond cleavage is part of the rate-determining step. nih.gov Similarly, the aerobic oxidation of benzyl alcohol catalyzed by a Ru/TEMPO system showed a primary KIE of 5.1. acs.org The photolysis of o-nitrobenzyl alcohol derivatives has also demonstrated a strong KIE at the benzylic center, with values reaching up to 8.3. nih.gov

These findings suggest that a detailed computational study of the KIE for the oxidation of this compound would likely reveal a significant primary isotope effect, providing strong evidence for a mechanism involving C-H bond cleavage in the rate-determining step.

| Reaction | Analogous Compound | Oxidizing System | Observed KIE (kH/kD) |

| Oxidation | Benzyl alcohols | Mn(II)/Pyridine-2-carboxylate/H2O2 | ~3.5 nih.gov |

| Aerobic Oxidation | Benzyl alcohol | RuCl2(PPh3)3/TEMPO | 5.1 acs.org |

| Photolysis | o-Nitrobenzyl alcohol derivatives | Light | up to 8.3 nih.gov |

| Oxidation | [1,1-2H2]benzyl alcohol | [Bis(trifluoroacetoxy)iodo]benzene | Substantial primary KIE researchgate.net |

In Silico Predictions and Virtual Screening for Biological Target Interactions

Phenylpropanoids are a large class of natural products with diverse pharmacological properties. Virtual screening of phenylpropanoid derivatives has been employed to identify potential inhibitors of various enzymes and receptors. For instance, novel phenylpropanoid derivatives have been synthesized and evaluated as inhibitors of mushroom tyrosinase, an enzyme involved in food browning. nih.gov Molecular docking studies corroborated the experimental findings, revealing the binding modes of the active compounds within the enzyme's active site. nih.govresearchgate.net

In another study, a series of phenylpropanoid derivatives were synthesized and tested for their anti-hepatitis B virus (HBV) activity. nih.govresearchgate.net Molecular docking simulations suggested that the HBV core protein might be a potential target for these compounds. nih.gov Furthermore, in silico ADME/T (absorption, distribution, metabolism, excretion, and toxicity) predictions for newly synthesized phenylpropanoid derivatives have shown acceptable pharmacokinetic and safety profiles, indicating their potential as drug candidates. nih.gov

Given the structural similarity of this compound to these biologically active phenylpropanoids, it is plausible that it could interact with similar biological targets. A virtual screening campaign of this compound against a library of protein targets could uncover potential interactions with enzymes such as tyrosinases, proteases, or kinases, as well as receptors involved in various signaling pathways. The dimethoxyphenyl moiety and the propan-2-ol side chain would be key features dictating its binding specificity and affinity.

| Compound Class | Biological Target/Activity Studied | In Silico Method | Key Findings |

| Phenylpropanoid derivatives | Mushroom tyrosinase inhibition | Molecular Docking | Corroborated experimental results, identified binding modes. nih.govresearchgate.net |

| Phenylpropanoid derivatives | Anti-Hepatitis B Virus (HBV) activity | Molecular Docking | Suggested HBV core protein as a potential target. nih.govresearchgate.net |

| Phenylpropanoid derivatives | Food preservative and anti-microbial | Molecular Docking, ADME/T Prediction | Identified compounds with good activity and acceptable pharmacokinetic profiles. nih.gov |

| Phyto-compounds (including ferulic acid) | Breast cancer cell line proteins (caspase-3, BRCA1, Rb) | Molecular Docking | Predicted stable binding of ferulic acid to Retinoblastoma (Rb) protein. biointerfaceresearch.com |

Mechanistic Studies of Biological Activities Associated with 1 3,5 Dimethoxyphenyl Propan 2 Ol and Its Structural Analogues

Enzyme Interaction Mechanisms (e.g., Inhibition or Modulation)

While direct studies on the enzyme interaction mechanisms of 1-(3,5-Dimethoxyphenyl)propan-2-ol are not extensively documented in publicly available research, the structural features of the molecule suggest potential for various interactions. The hydroxyl group of the propan-2-ol moiety and the methoxy (B1213986) groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions with the active or allosteric sites of enzymes.

For instance, structural analogues containing a 2-aminobenzimidazole (B67599) moiety have been identified as inhibitors of urokinase, a serine protease. These inhibitors are noted to have pKa values around 7.5, which may offer improved pharmacokinetic properties compared to more basic compounds. acs.org The binding of these analogues involves electrostatic and hydrophobic interactions within the enzyme's active site. acs.org

Furthermore, other bicyclic nonpeptide inhibitors have been designed to target the Src SH2 domain, a key component in cellular signaling pathways. acs.org The design of such inhibitors is heavily reliant on understanding the three-dimensional structure of the enzyme's binding pocket to optimize interactions. While not directly reporting on this compound, these studies on its analogues highlight the potential for this class of compounds to modulate enzyme activity through competitive or non-competitive inhibition. The evaluation of a metabolite protection study and folylpoly-γ-glutamate synthetase studies on an analogue of LY231514 suggested that its antitumor activity is a result of the dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). acs.org

Receptor Modulation Mechanisms

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. The dimethoxyphenyl structure present in the subject compound and its analogues is a recurring motif in molecules targeting various receptors.

The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a ligand-gated ion channel implicated in cognitive processes, and its modulation is a key area of research for neurological disorders. Positive allosteric modulators (PAMs) of the α7 nAChR are of particular interest as they can enhance the receptor's response to its endogenous agonist, acetylcholine, without directly activating the receptor themselves. mdpi.com These modulators bind to a site topographically distinct from the agonist-binding (orthosteric) site. mdpi.com

A well-studied α7 nAChR PAM is PNU-120596, chemically known as 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-isoxazol-3-yl)-urea. nih.gov Although structurally distinct from this compound, the studies on PNU-120596 provide insight into the mechanisms of allosteric modulation. PNU-120596 has been shown to increase the potency and maximal efficacy of agonists and significantly prolong the duration of agonist-evoked currents. nih.gov This modulation can lead to an increase in agonist-evoked calcium influx. nih.gov

The positive allosteric modulation of α7-nAChRs by compounds like PNU-120596 can, however, lead to dysregulation of endoplasmic reticulum Ca2+ levels, potentially causing intracellular Ca2+ overload and neuronal cell death under certain conditions. nih.gov Another positive allosteric modulator, 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), has been found to enhance memory processes, an effect mediated by α7 nAChRs. okstate.edu

The potential for this compound to act as an allosteric modulator would depend on its ability to bind to an allosteric site on the α7 nAChR and induce a conformational change that favors the open state of the ion channel in the presence of an agonist. The specific interactions would be governed by the shape and electronic properties of the molecule and the corresponding allosteric binding pocket on the receptor.

Orthosteric binding involves a ligand binding directly to the primary agonist binding site of a receptor, either activating it (as an agonist) or blocking it (as an antagonist). While research on the orthosteric binding of this compound is limited, studies on structurally related compounds provide some context.

For example, research into 2,5-dimethoxyphenylpiperidines has focused on their activity as selective serotonin (B10506) 5-HT2A receptor agonists. smolecule.com The potency of these agonists is highly dependent on the spatial orientation of the ethylamine (B1201723) chain. This highlights the importance of stereochemistry in the interaction between a ligand and its orthosteric binding site. Similarly, studies on compounds targeting dopamine (B1211576) D2 and D3 receptors, as well as various serotonin receptors, demonstrate the complexity of structure-affinity relationships. For instance, the introduction of a chloro group on the pyridine (B92270) ring of a lead compound resulted in improved binding at D2-like receptors and high affinity for the 5-HT2A receptor. nih.gov

The ability of this compound to act as an orthosteric ligand would be determined by its structural complementarity to the binding pocket of a given receptor and its capacity to either stabilize the active conformation (agonism) or prevent the binding of the endogenous agonist (antagonism).

Cellular Pathway Investigations

The biological effects of a compound are ultimately mediated through its influence on cellular pathways. This can involve the modulation of signal transduction cascades or direct interaction with cellular components to alter their function.

Signal transduction cascades are the networks through which cells communicate and respond to their environment. The modulation of these pathways can have profound effects on cell function.

One key signaling molecule is extracellular signal-regulated kinase (ERK), which is involved in various cellular processes, including cell proliferation, differentiation, and survival. Chronic treatment with the α7 nAChR PAM, PAM-2, has been shown to stimulate ERK1/2 phosphorylation in the hippocampus and prefrontal cortex of mice, suggesting a link between the allosteric modulation of this receptor and the activation of downstream signaling pathways. okstate.edu

Phenolic compounds, including those with dimethoxy substitutions, are often recognized for their antioxidant properties. The mechanism of action of antioxidants is multifaceted and can involve several strategies to protect cells from oxidative damage caused by reactive oxygen species (ROS). nih.gov

The primary mechanisms of antioxidant action include:

Radical Scavenging: Antioxidants can directly neutralize free radicals by donating an electron or a hydrogen atom. The methoxy groups on the phenyl ring of this compound are electron-donating, which can enhance the molecule's capacity to scavenge free radicals.

Inhibition of ROS Production: Some antioxidants can inhibit enzymes that generate ROS.

Chelation of Metal Ions: By chelating transition metal ions like iron and copper, antioxidants can prevent them from catalyzing the formation of highly reactive hydroxyl radicals. nih.gov

Boosting Endogenous Antioxidant Defenses: Antioxidants can also upregulate the expression or activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com

The antioxidant activity of a compound can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com The hydroxyl group on the propan-2-ol moiety of this compound can also contribute to its antioxidant potential by participating in hydrogen atom transfer to quench free radicals.

Advanced Applications in Organic Synthesis and Materials Science Based on 1 3,5 Dimethoxyphenyl Propan 2 Ol

Role as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological effects. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product.

Table 1: Principles of Asymmetric Synthesis Using Phenylpropanoid-type Building Blocks

| Concept | Description | Relevance of 1-(3,5-Dimethoxyphenyl)propan-2-ol |

|---|---|---|

| Chiral Pool Synthesis | Utilizing readily available, enantiomerically pure natural products as starting materials. | As a derivative of the vast phenylpropanoid family, it can be a target for synthesis from natural chiral precursors or used as a chiral starting material itself. |

| Stereocenter Transfer | The existing chiral center (at C-2 of the propanol (B110389) chain) dictates the stereochemical outcome of subsequent reactions. | The hydroxyl group and the adjacent chiral center can direct the approach of reagents, enabling the formation of new stereocenters with high selectivity. |

| Target Molecules | Synthesis of biologically active compounds where specific stereoisomers are required. | Potential precursor for specific isomers of neolignans, which have shown antioxidant and other pharmacological activities. nih.gov |

Precursor for Advanced Organic Materials and Specialty Chemicals

The functional groups within this compound—the hydroxyl group, the aromatic ring, and the methoxy (B1213986) substituents—allow for a variety of chemical transformations, making it a valuable precursor for specialty chemicals. A notable example is its use in the multi-step synthesis of 5-Propyl-1,3-benzenediol. lookchem.com This resulting compound is a known intermediate in the preparation of Cannabigerovarin (CBGV), a cannabinoid that demonstrates biological activity by stimulating transient receptor potential (TRP) channels. lookchem.com This transformation highlights the utility of this compound as a starting point for accessing complex, pharmaceutically relevant molecules.

The synthesis pathway underscores the compound's role as a versatile intermediate. The process involves several distinct chemical steps, including reactions to modify the side chain and demethylate the methoxy groups on the aromatic ring to yield the final diol. lookchem.com

Table 2: Synthetic Pathway from this compound to a Specialty Chemical Intermediate

| Step | Starting Material | Key Reagents/Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | 1-(3,5-dimethoxyphenyl)propan-2-one (B97580) (related precursor) | Et3N / tetrahydrofuran | Intermediate Step | 69% lookchem.com |

| 2 | Intermediate from Step 1 | NaI, Zn / 1,2-dimethoxy-ethane | Intermediate Step | 60% lookchem.com |

| 3 | Benzene, 1,3-dimethoxy-5-propyl (derived from the propanol) | 48% HBr, glacial acetic acid, reflux | 5-Propyl-1,3-benzenediol | 99% lookchem.com |

Use in the Synthesis of Fragrance and Flavor Compounds

The structural foundation of this compound is the C6-C3 phenylpropane unit, which is the defining feature of the phenylpropanoid class of natural products. taylorandfrancis.com The phenylpropanoid biosynthesis pathway is responsible for producing a wide array of plant-derived compounds, including lignin, flavonoids, phenolic acids, and, significantly, volatile compounds that contribute to the aroma and flavor of flowers and spices. taylorandfrancis.comresearchgate.net

Compounds such as eugenol (B1671780) (from cloves), cinnamaldehyde (B126680) (from cinnamon), and anethole (B165797) (from anise) are well-known phenylpropanoids that are cornerstones of the fragrance and flavor industry. They share the same basic C6-C3 skeleton as this compound. The specific substitution pattern on the phenyl ring and the functional groups on the propane (B168953) side chain determine the exact scent profile. The dimethoxy aromatic motif is also found in many fragrant natural products. Given its classification as a phenylpropanoid derivative, this compound is structurally related to this important class of fragrance compounds and represents a scaffold that could be chemically modified to produce novel aroma chemicals.

Table 3: Examples of Phenylpropanoid-Derived Fragrance & Flavor Compounds

| Compound | Common Source | Characteristic Scent/Flavor | Structural Similarity |

|---|---|---|---|

| Eugenol | Clove, Nutmeg | Spicy, Clove-like | Shares the C6-C3 phenylpropanoid backbone. |

| Cinnamaldehyde | Cinnamon | Warm, Spicy, Cinnamon | Shares the C6-C3 phenylpropanoid backbone. |

| Anethole | Anise, Fennel | Sweet, Licorice-like | Shares the C6-C3 phenylpropanoid backbone. |

| Vanillin | Vanilla Bean | Sweet, Creamy, Vanilla | A C6-C1 derivative of the phenylpropanoid pathway. |

Potential as Intermediate in Agrochemical Synthesis

The development of new agrochemicals, such as fungicides, herbicides, and insecticides, often relies on identifying novel molecular scaffolds that exhibit potent biological activity. The phenylpropanoid pathway gives rise to a multitude of natural products, many of which have evolved as plant defense compounds against pathogens and herbivores. researchgate.net This makes the phenylpropanoid scaffold an attractive starting point for agrochemical research.

As established, this compound serves as a precursor to other biologically active molecules like cannabinoid intermediates and is structurally related to the building blocks of neolignans, which possess antioxidant properties. nih.govlookchem.com This synthetic versatility and the inherent bioactivity of the broader phenylpropanoid class suggest that this compound and its derivatives have significant potential as intermediates in the synthesis of new agrochemicals. By modifying its structure, chemists can create libraries of novel compounds to be screened for desired activities, such as antifungal or herbicidal effects.

Table 4: Bioactivities of Phenylpropanoid-Related Compounds Relevant to Agrochemicals

| Compound Class | Example Bioactivity | Relevance |

|---|---|---|

| Neolignans | Antioxidant, Antifungal, Antimicrobial nih.gov | Demonstrates that complex molecules from phenylpropanoid precursors can have protective functions, a key feature for fungicides. |

| Stilbenes (e.g., Resveratrol) | Antifungal (Phytoalexin) | A natural plant defense compound from the phenylpropanoid pathway, providing a model for synthetic fungicides. |

| Hydroxycinnamic Acids (e.g., Ferulic Acid) | Antimicrobial, Allelopathic | Shows that simpler phenylpropanoid derivatives can inhibit the growth of competing plants (herbicidal potential) and microbes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.